DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
Description
Historical Context and Significance in Tryptophan Derivative Research
The study of tryptophan derivatives is intrinsically linked to the understanding of the physiological roles of tryptophan itself as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). The modification of the tryptophan molecule, such as through esterification to produce DL-Tryptophan Methyl Ester Hydrochloride, has been a strategy to enhance its utility in organic synthesis. The hydrochloride salt form improves the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.
Historically, the synthesis of tryptophan esters was developed as a means to protect the carboxylic acid group during chemical reactions involving other parts of the amino acid molecule. This protection strategy is fundamental in peptide synthesis and in the preparation of more complex molecules. The development of reliable methods for the synthesis of D-tryptophan lower alcohol ester hydrochlorides, including the methyl ester, became particularly important as these compounds were identified as crucial intermediates in the production of pharmaceuticals. google.com For instance, methods have been developed to produce D-tryptophan methyl ester hydrochloride with high optical purity, a critical factor for the synthesis of stereospecific drugs. google.com
Overview of Key Academic Research Areas
The research applications of this compound and its individual enantiomers are diverse, spanning organic chemistry, medicinal chemistry, and biochemistry.
In organic synthesis , it is a widely used intermediate. For example, D-Tryptophan Methyl Ester Hydrochloride is a key starting material in the synthesis of Tadalafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension. google.comchemicalbook.com The Pictet-Spengler reaction, a fundamental reaction in the synthesis of carbolines and isoquinolines, has been extensively studied using D-Tryptophan methyl ester hydrochloride. chemicalbook.com Research has shown that the stereoselectivity of this reaction is highly dependent on the solvent used. chemicalbook.com Furthermore, methods for the preparation of N-substituted L-tryptophan methyl esters have been developed, starting from L-tryptophan and proceeding through the L-tryptophan methyl ester hydrochloride intermediate. google.com
In biochemical and medicinal chemistry research , this compound and its derivatives are utilized to study biological processes and as precursors for bioactive molecules. chemimpex.com L-Tryptophan methyl ester hydrochloride is used in the synthesis of benzodiazepine (B76468) receptor ligands. biosynth.com It has also been investigated for its potential antitumor activity. biosynth.com The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Additionally, its role as a tryptophan derivative makes it relevant in studies related to serotonin production and mood regulation. chemimpex.com
The table below summarizes key research findings involving tryptophan methyl ester hydrochloride derivatives.
| Research Area | Key Finding | Compound Form |
| Pharmaceutical Synthesis | Intermediate in the synthesis of Tadalafil. google.comchemicalbook.com | D-Tryptophan Methyl Ester Hydrochloride |
| Organic Synthesis | Used in the Pictet-Spengler reaction to form tetrahydro-β-carbolines. chemicalbook.comresearchgate.net | D-Tryptophan Methyl Ester Hydrochloride |
| Medicinal Chemistry | Synthesis of benzodiazepine receptor ligands. biosynth.com | L-Tryptophan Methyl Ester Hydrochloride |
| Cancer Research | Showed antitumor activity against MDA-MB231 breast cancer cells. biosynth.com | L-Tryptophan Methyl Ester Hydrochloride |
| Biochemical Research | Utilized in studies related to serotonin production. chemimpex.com | This compound |
Current Research Trends and Challenges
Current research continues to build on the foundational applications of this compound. A significant trend is the development of more efficient and environmentally friendly synthesis methods for this and related compounds. This includes optimizing reaction conditions to improve yield and optical purity, which is crucial for pharmaceutical applications. google.com For instance, research focuses on developing stable production processes that avoid the decomposition of tryptophan and other side reactions. google.com
Another area of active investigation is its use in the creation of novel bioactive molecules. Researchers are exploring its incorporation into new chemical entities with potential therapeutic properties. The synthesis of N-substituted L-tryptophan methyl esters from the hydrochloride salt is an example of creating a library of compounds for further biological screening. google.com
A challenge in the field is the precise control of stereochemistry during synthesis. For many pharmaceutical applications, a single enantiomer is required, making the development of highly stereoselective reactions a priority. The separation of enantiomers or the stereospecific synthesis of the desired isomer remains a key focus. Furthermore, while the hydrochloride salt improves solubility in some solvents, its solubility in a wide range of solvents is a critical parameter for process development and optimization in the chemical industry, leading to ongoing studies of its thermodynamic properties. researchgate.net
The table below outlines the current research trends and associated challenges.
| Research Trend | Associated Challenges |
| Green Synthesis | Developing environmentally benign reaction conditions and minimizing waste. |
| Stereoselective Synthesis | Achieving high optical purity and avoiding racemization. |
| Novel Bioactive Molecules | Designing and synthesizing new derivatives with desired biological activities. |
| Process Optimization | Understanding and controlling solubility and reactivity in various solvents for industrial scale-up. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385140 | |
| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-09-0 | |
| Record name | Tryptophan, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 34498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5619-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Derivatization Strategies of Dl Tryptophan Methyl Ester Hydrochloride
Esterification Reactions for Tryptophan and its Derivatives
The synthesis of DL-Tryptophan Methyl Ester Hydrochloride primarily involves the esterification of the carboxylic acid group of tryptophan. This transformation is crucial for its subsequent use in more complex syntheses, where the carboxylic acid needs to be protected. Various methods have been developed to achieve this, ranging from classical acid catalysis to more refined chemoselective techniques.
Catalytic Esterification Approaches
The most common method for synthesizing amino acid esters is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. organic-chemistry.orglibretexts.org This reaction is an equilibrium process, and strategies to drive it towards the product often involve using an excess of the alcohol or removing the water formed during the reaction. organic-chemistry.org
Several acid catalysts are effective for this transformation. Sulfuric acid (H₂SO₄) is a widely used and potent catalyst for the esterification of amino acids. nih.govgoogle.com Studies have shown that the nature of the mineral acid is crucial; for instance, in thin-film reactions, sulfuric acid was effective, whereas hydrochloric acid (HCl) and nitric acid (HNO₃) yielded no product. nih.govacs.org The reaction mechanism is not only acid-catalyzed but may also be promoted by the in-situ formation of sulfate (B86663) esters. acs.org Other catalysts, such as p-toluenesulfonic acid and thionyl chloride (SOCl₂), are also employed. The reaction with SOCl₂ in methanol is a common laboratory-scale method for preparing amino acid methyl ester hydrochlorides. researchgate.netpeptide.com
Recent research has explored novel catalytic systems to improve efficiency and sustainability. For example, hafnium(IV) and zirconium(IV) salts have been shown to effectively catalyze direct ester condensation. organic-chemistry.org A method using D-tryptophan and a sulfoacid lower alcohol ester in a solvent has also been developed to produce the corresponding ester sulfonate, which is then converted to the hydrochloride salt, a process that enhances both yield and optical purity by avoiding harsh acidic conditions that can cause decomposition. google.com
Chemoselective Esterification Techniques
Chemoselectivity is paramount in the synthesis of tryptophan derivatives to avoid unwanted reactions at the nucleophilic indole (B1671886) ring or the α-amino group. Chemoselective esterification aims to exclusively target the carboxylic acid function.
One primary strategy for achieving chemoselectivity is the protonation of the amino group under acidic conditions. beilstein-journals.org In a sufficiently acidic medium, the highly nucleophilic amino group is protonated to form an ammonium (B1175870) salt, which prevents it from participating in acylation reactions. This allows acylating agents to react preferentially with the carboxylic acid (to form an ester) or the alcohol side chain of other amino acids. beilstein-journals.org
For amino acids like tryptophan, protecting the carboxylic acid as a methyl ester is a key step. This can be achieved chemoselectively by reacting the amino acid with methanol in the presence of reagents like trimethylchlorosilane (TMSCl) at room temperature, which gives good to excellent yields of the corresponding methyl ester hydrochloride. researchgate.net Another approach involves using Cu(II) ions to chelate both the amine and the adjacent carbonyl group, thereby directing acylation to a different site on the molecule. nih.govacs.org While this is more commonly applied to amino alcohols, the principle of using metal ions to direct reactivity is a key strategy in chemoselective synthesis. acs.org
Enzymatic methods offer a high degree of chemoselectivity. For instance, α-chymotrypsin can hydrolyze ester derivatives of aromatic L-amino acids, leaving the D-enantiomers intact. researchgate.net This principle can be applied in reverse for enzymatic ester synthesis. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been used for the kinetic resolution of β-tryptophan ethyl ester through N-acylation, demonstrating the potential for enzymes to distinguish between functional groups with high precision.
This compound as a Precursor in Complex Organic Synthesis
Once synthesized, this compound becomes a valuable building block for creating more complex molecules. The methyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group or the indole side chain.
Synthesis of Tryptophan-Containing Peptides and Proteins
In peptide synthesis, whether in solution-phase or solid-phase (SPPS), the protection of reactive functional groups is essential to prevent side reactions and ensure the correct peptide sequence. creative-peptides.com The methyl ester of tryptophan is used to protect the C-terminal carboxylic acid. sigmaaldrich.combachem.com This protection allows for the sequential addition of other amino acids to the free N-terminus.
During peptide synthesis, the indole side chain of tryptophan is highly sensitive to acidic conditions and can be modified by cationic species, necessitating its own protection in many cases. peptide.comresearchgate.net Common protecting groups for the indole nitrogen include the formyl (For) group in Boc chemistry or, in some cases, it can be left unprotected. peptide.comnih.govacs.org The use of this compound is particularly suited for solution-phase peptide synthesis. sigmaaldrich.comnih.gov In a typical solution-phase synthesis, an N-terminally protected amino acid is coupled to the free amino group of the tryptophan methyl ester. After the peptide chain is assembled, the methyl ester can be saponified (hydrolyzed with a base) to reveal the free carboxylic acid at the C-terminus.
Derivatization for Specific Bioactive Conjugates
This compound is a precursor for creating bioactive conjugates, where the tryptophan moiety is linked to another molecule to impart specific biological functions. nih.gov Aromatic amino acids are often involved in the self-assembly of peptides into amyloid fibrils, a process associated with diseases like Alzheimer's. nih.gov Targeting these residues with small molecules is an attractive therapeutic strategy.
Researchers have synthesized tryptophan-galactosylamine conjugates which have been shown to inhibit the formation of amyloid fibrils and even disaggregate pre-formed fibrils. nih.govtau.ac.ilresearchgate.net These conjugates are synthesized and tested for their ability to interfere with the aggregation of peptides like Aβ42 and hIAPP. nih.gov
Another area of research involves the synthesis of peptide nucleic acid (PNA) conjugates. nih.govacs.org PNAs are DNA mimics with a neutral amide backbone, which can bind to DNA and RNA with high affinity. nih.gov Conjugating peptides, such as a dipeptide of tryptophan (WW), to PNA sequences can lead to self-assembling nanostructures like fibers, which are stabilized by interactions between the tryptophan indole rings and hydrogen bonds between the nucleobases. nih.govacs.org These conjugates are typically synthesized using solid-phase techniques. nih.gov
Formation of Modified Tryptophan Analogs
The core structure of tryptophan can be modified to create analogs with altered biological properties, and this compound serves as a key starting material for these syntheses. These analogs are used as molecular probes or as precursors to pharmaceuticals. chim.it
Modifications often target the indole ring. For example, fluorinated tryptophan analogs are of interest for applications in positron emission tomography (PET) imaging. thno.orgnih.govresearchgate.netnih.gov The synthesis of 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan has been developed for imaging the enzyme Indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer. nih.govnih.gov These syntheses can involve multi-step routes starting from protected tryptophan derivatives. nih.gov Similarly, N-methylated tryptophan derivatives have been developed as potent enzyme inhibitors. chim.itthno.org
Another strategy involves the direct C-H functionalization of the indole ring. For instance, N-Boc-L-tryptophan methyl ester can undergo iridium-catalyzed C7-boronation. The resulting boronate ester is a versatile intermediate that can be converted into various 7-substituted tryptophan derivatives, including 7-halo and 7-aryl analogs. orgsyn.org
Protective Group Strategies in Synthesis Involving this compound
In the synthesis of complex molecules involving this compound, the strategic use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions. The tryptophan molecule possesses two primary sites that often require protection: the α-amino group and the indole nitrogen. The methyl ester itself serves as a protecting group for the carboxylic acid function.
The choice of a protecting group is dictated by its stability under specific reaction conditions and the ease of its selective removal without affecting other parts of the molecule. This principle is known as an orthogonal protecting group strategy, which allows for the deprotection of one functional group while others remain protected.
α-Amino Group Protection:
The most common protecting groups for the α-amino function in amino acid chemistry are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Boc (tert-butyloxycarbonyl) Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). In syntheses starting from N-Boc-L-tryptophan methyl ester, the Boc group shields the amino function during various transformations.
Indole Ring Protection:
The indole nucleus of tryptophan is susceptible to oxidation and acid-catalyzed side reactions. While unprotected tryptophan is sometimes used in Fmoc/tBu strategies, protection of the indole nitrogen is often necessary, especially when strong acids are used for deprotection of other groups, which can lead to alkylation of the indole ring.
Several protecting groups have been developed to shield the indole ring:
Boc Group: The Boc group is the most frequently used protecting group for the indole nitrogen in the Fmoc/tBu strategy.
Specialized Protecting Groups: To address specific challenges like acid-catalyzed side reactions and to facilitate purification, other groups have been developed. For instance, the cyclohexyloxycarbonyl (Hoc) group protects the indole ring from both oxidation and alkylation. Another example is the 4-(N-methylamino)butanoyl (Nmbu) group, which was designed to protect the tryptophan indole ring and assist in the HPLC purification of peptides.
The following table summarizes common protecting groups used in tryptophan chemistry:
Table 1: Protecting Groups in Tryptophan Synthesis| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| α-Amino Group | tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) |
| α-Amino Group | 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Indole Nitrogen | tert-butyloxycarbonyl | Boc | Acidic |
| Indole Nitrogen | cyclohexyloxycarbonyl | Hoc | Not specified |
| Indole Nitrogen | 4-(N-methylamino)butanoyl | Nmbu | Mild base (pH 9.5) |
Advanced Functionalization and Chemical Modifications
This compound serves as a versatile scaffold for advanced functionalization, enabling the synthesis of a diverse range of substituted indole derivatives for various applications in medicinal chemistry and materials science. Chemical modifications can be targeted at the indole ring or the amino acid backbone.
Indole Ring Functionalization:
The indole ring of tryptophan is a key target for modification, as diversely substituted indoles are prevalent in many natural products and pharmaceutical compounds. Selective functionalization at specific positions of the indole nucleus has been a significant area of research.
A notable advancement is the direct and scalable C7 functionalization of the tryptophan indole ring. A method has been developed for the iridium-catalyzed C-H borylation of N-Boc-L-tryptophan methyl ester.
Iridium-Catalyzed C7 Borylation: This method utilizes an iridium catalyst, such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, with a bipyridine ligand to direct the borylation specifically to the C7 position of the indole. The reaction is performed with a boron source like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (B₂pin₂). This transformation yields a C7-borylated tryptophan derivative, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide variety of substituents at this previously difficult-to-access position.
The reaction scheme is summarized below:
Table 2: Iridium-Catalyzed C7 Borylation of N-Boc-L-Tryptophan Methyl Ester
| Starting Material | Reagents | Product |
|---|---|---|
| N-Boc-L-tryptophan methyl ester | 1. (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, 4,4'-di-tert-butyl-2,2'-bipyridine2. 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B₂pin₂) | Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate |
Other positions on the indole ring can also be functionalized, although methods for direct and selective C7 functionalization have historically been challenging.
Other Modifications:
Beyond the indole ring, modifications can include:
N-Alkylation: The indole nitrogen can be alkylated to produce derivatives like 1-Methyl-D-tryptophan.
Substitution at the α-carbon or β-carbon: While less common, modifications at the amino acid backbone can lead to novel amino acid analogs. For example, 2-Methyl-DL-tryptophan is a known derivative.
These advanced functionalization strategies significantly expand the chemical space accessible from this compound, providing valuable building blocks for the synthesis of complex
Stereochemical Considerations and Chiral Resolution of Tryptophan Methyl Esters
Enantiomeric Purity and Control in Synthesis
Achieving high enantiomeric purity is a primary objective in the synthesis of chiral compounds. This can be accomplished either through asymmetric synthesis, which aims to create predominantly one enantiomer from the outset, or by resolving a racemic mixture post-synthesis. In asymmetric synthesis strategies, chiral auxiliaries or catalysts are often employed to guide the stereochemical outcome of a reaction. For instance, the Schöllkopf chiral auxiliary has been successfully used in the asymmetric synthesis of tryptophan analogues. nih.gov
Regardless of the synthetic route, controlling and verifying enantiomeric purity is essential. The enantiomeric excess (ee), a measure of the purity, is often determined using analytical techniques. One such method is Mosher's ester analysis, which has been used to confirm the enantiomeric excess of N-Boc-l-tryptophan methyl ester preparations to be greater than 98%. orgsyn.org The synthesis of radiolabeled derivatives, such as α-[14C]methyl-L-tryptophan, also necessitates rigorous control and purification steps to ensure the final product is enantiomerically pure. nih.gov
Chiral Resolution Techniques for DL-Tryptophan Methyl Ester Hydrochloride
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For this compound, several effective techniques have been developed, leveraging differences in the physical and chemical properties of the diastereomeric or enantiomeric forms.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The success of this method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov For tryptophan derivatives, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin (B549263), have proven highly effective. nih.govsigmaaldrich.com These separations can be achieved rapidly, with baseline resolution of fluorinated tryptophan analogs being reported within six minutes under optimized reversed-phase conditions. nih.gov
Another effective method is counter-current chromatography, where bovine serum albumin has been used as a chiral selector in the solvent system to successfully resolve DL-tryptophan. nih.gov Additionally, Cinchona alkaloid-based zwitterionic CSPs have demonstrated efficient enantiomeric separation of various monosubstituted tryptophan derivatives. nih.gov
| Technique | Chiral Stationary Phase (CSP) / Selector | Analyte Example | Key Finding | Reference |
|---|---|---|---|---|
| HPLC | Macrocyclic Glycopeptide (Teicoplanin-based) | Fluorinated Tryptophan Analogs | Baseline separation achieved in under 6 minutes. | nih.gov |
| HPLC | Cinchona Alkaloid-based Zwitterionic CSP | 6-Chloro-l-tryptophan | Optical purity determined to be >99.0%. | nih.gov |
| Counter-Current Chromatography | Bovine Serum Albumin (BSA) | DL-Tryptophan | Achieved baseline resolution. | nih.gov |
| HPLC | Vancomycin (as mobile phase additive) | Tryptophan | Achieved high resolution (Rs = 3.98). | mdpi.com |
Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes. mdpi.com In the case of DL-tryptophan methyl ester, enzymes like α-chymotrypsin can selectively catalyze the hydrolysis of one enantiomer while leaving the other intact. Specifically, α-chymotrypsin acts on the L-methyl ester, converting it to the corresponding L-tryptophan acid. nih.govresearchgate.net The unreacted D-tryptophan methyl ester can then be separated from the hydrolyzed L-acid, typically by extraction, as the two compounds have different chemical properties and solubility. rsc.org This method has been effectively used to prepare enantiomerically pure α-[14C]methyl-L-tryptophan, where the selective hydrolysis of the L-methyl ester by α-chymotrypsin was a key step. nih.govresearchgate.net
Crystallization-based methods are among the most common techniques for chiral resolution on an industrial scale. nih.gov One major approach involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomer. wikipedia.org
A more advanced technique is Crystallization-Induced Asymmetric Transformation (CIAT). This process combines the resolution of a racemate with the in-situ racemization of the unwanted enantiomer in the solution phase. acs.org As the desired enantiomer crystallizes out of the solution, the remaining unwanted enantiomer is converted back into the racemate, which continues to feed the crystallization process. In principle, this allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% yield limit of classical resolution. wikipedia.orgacs.org Spontaneous asymmetric resolution has been observed in co-crystallization experiments involving D,L-tryptophan and D,L-asparagine. nih.gov
The core of chromatographic enantioseparation lies in the specific molecular interactions between the analyte and the chiral selector. nih.govnih.gov These selectors can be immobilized onto a solid support to create a chiral stationary phase (CSP) or used as an additive in the mobile phase. nih.govmdpi.com
Macrocyclic antibiotics like teicoplanin and vancomycin are highly successful chiral selectors for amino acids and their derivatives. nih.govsigmaaldrich.com Their complex structures provide multiple sites for chiral recognition, including hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance. nih.govmdpi.com Similarly, protein-based selectors like bovine serum albumin (BSA) can be used for enantioseparation. nih.gov Cinchona alkaloid-based CSPs function as zwitterionic selectors, enabling efficient separation through a combination of ionic and other interactions. nih.gov The choice of selector and chromatographic conditions, such as the mobile phase composition and additives, is critical for achieving optimal separation. nih.govnih.gov
Impact of Stereoisomerism on Biological Activity and Research Outcomes
The separation of enantiomers is crucial because stereochemistry plays a pivotal role in biological activity. nih.govbiomedgrid.com Biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule. researchgate.net This stereoselectivity means that two enantiomers can have vastly different pharmacological, toxicological, or metabolic profiles. biomedgrid.combiomedgrid.com
For example, in studies of nature-inspired antimalarial compounds, the stereochemistry of derivatives led to significant differences in activity, with the natural isomers consistently being the most potent. nih.gov In one case, the (5R, αR) enantiomer of a methyl ester derivative was approximately 10-fold less potent than its (5S, αS) counterpart. nih.govresearchgate.net This difference can be attributed to factors such as stereoselective binding to the target protein or preferential uptake by cellular transport systems. nih.govresearchgate.net
The profound impact of stereoisomerism is well-documented in pharmacology. The classic example of thalidomide, where one enantiomer is sedative and the other is teratogenic, underscores the critical need for enantiomerically pure compounds in research and medicine. biomedgrid.combiomedgrid.com Therefore, the ability to resolve this compound and study its individual enantiomers is fundamental to obtaining clear, unambiguous, and safe research outcomes. researchgate.netbiomedgrid.com
Biochemical and Enzymatic Research Applications of Dl Tryptophan Methyl Ester Hydrochloride
Investigations of Tryptophan Metabolism and Related Enzymatic Mechanisms
The metabolism of L-tryptophan, an essential amino acid, proceeds along several critical pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways, which produce a host of biologically active molecules. nih.gov The regulation of these pathways is crucial for physiological homeostasis, and dysregulation is implicated in numerous disease states. nih.gov Research into the intricate mechanisms of tryptophan metabolism often employs derivatives and analogs, such as DL-tryptophan methyl ester, to elucidate the function and regulation of key enzymes.
The first and rate-limiting step in the major catabolic route, the kynurenine pathway, is catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues. nih.gov These enzymes are significant targets for pharmacological research due to their roles in immune response and disease. nih.gov Tryptophan analogs are instrumental in studying these enzymes. For instance, alpha-methyl-tryptophan, a non-metabolizable analog, has been shown to stabilize the active tetrameric structure of the TDO enzyme. nih.gov This stabilization leads to a sustained reduction in systemic tryptophan levels, providing a powerful method for researchers to investigate the consequences of TDO activity and the broader impact of tryptophan availability. nih.gov Such studies, using tryptophan derivatives, are essential for understanding how the body maintains stable tryptophan concentrations despite irregular dietary intake and for exploring therapeutic interventions that target these metabolic choke points. nih.gov
Key Enzymes in Major Tryptophan Metabolic Pathways
| Enzyme | Pathway | Function | Primary Location |
|---|---|---|---|
| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine Pathway | Catalyzes the first and rate-limiting step of tryptophan degradation. nih.gov | Liver nih.gov |
| Indoleamine 2,3-dioxygenase (IDO1) | Kynurenine Pathway | Catalyzes the first step of tryptophan degradation in peripheral tissues. nih.gov | Extrahepatic Tissues |
| Tryptophan Hydroxylase (TPH) | Serotonin Pathway | Catalyzes the rate-limiting step in serotonin synthesis, converting tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.gov | Brain (TPH2), Periphery (TPH1) nih.gov |
| Aromatic Amino Acid Decarboxylase (AADC) | Serotonin Pathway | Converts 5-HTP to serotonin (5-hydroxytryptamine). nih.gov | Brain, Gastrointestinal Tract |
Role in Serotonin and Melatonin (B1676174) Production Pathways Research
Tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. nih.govyoutube.com The biochemical conversion begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by tryptophan hydroxylase. youtube.com Subsequently, 5-HTP is decarboxylated to form serotonin. youtube.com In the pineal gland, serotonin is further converted into melatonin through a two-step process. youtube.com
Because DL-tryptophan methyl ester is a direct precursor molecule, its administration in research models allows for the systematic study of this pathway's capacity and its influence on physiological rhythms. nih.gov For example, studies using the ringdove (Streptopelia risoria) as a model have demonstrated that the administration of tryptophan leads to a significant increase in circulating levels of both serotonin and melatonin. nih.gov This experimental manipulation enables researchers to directly link the availability of the precursor to the synthesis of the final bioactive compounds and to study their subsequent effects on behavior, such as sleep-wake cycles, and on the immune system. nih.govnih.gov Research has shown that orally ingested tryptophan can increase brain levels of serotonin during the day and circulating levels of melatonin during the following night. nih.gov This application of tryptophan derivatives is crucial for understanding age-related changes in sleep and immunity and for exploring nutritional strategies to mitigate them. nih.gov
Impact of Tryptophan Administration on Hormone Levels in Ringdoves
This table summarizes findings from studies investigating the effect of tryptophan administration on the circulating levels of serotonin and melatonin.
| Treatment | Effect on Serotonin Levels | Effect on Melatonin Levels | Observed Physiological Outcome |
|---|---|---|---|
| Tryptophan Administration | Significant increase in circulating serotonin. nih.gov | Significant increase in circulating melatonin. nih.gov | Improvement in nocturnal rest and modulation of immune parameters. nih.gov |
Studies on Protein Folding and Stability Using Tryptophan Derivatives
The intrinsic fluorescence of the indole (B1671886) side chain of tryptophan is a powerful tool in biophysical chemistry for studying protein structure, folding, and stability. nih.gov Tryptophan's fluorescence emission is highly sensitive to its local environment; as a protein folds or undergoes conformational changes, the exposure of its tryptophan residues to the aqueous solvent changes, resulting in measurable shifts in the fluorescence spectrum. nih.gov
Enzymatic Transformations and Biocatalytic Synthesis Utilizing Tryptophan Methyl Esters
Tryptophan methyl esters are versatile substrates in the field of biocatalysis and enzymatic synthesis. Enzymes are used to perform specific transformations on these derivatives, and the derivatives themselves are used as building blocks in the creation of novel biocatalysts. tubitak.gov.trnih.gov
One major application is in the synthesis of enantiomerically pure or specifically labeled tryptophan analogs for research. For example, a practical method for producing enantiomerically pure alpha-[14C]methyl-L-tryptophan involves the enzymatic resolution of the D,L-methyl ester mixture. nih.gov In this process, the enzyme α-chymotrypsin selectively hydrolyzes the L-methyl ester to the corresponding acid, leaving the D-methyl ester unreacted. nih.gov This allows for the separation of the two enantiomers, a critical step for studies requiring stereospecific compounds. Similarly, the enzyme tryptophanase has been used to catalyze the synthesis of various methylated and isotopically labeled L-tryptophan derivatives. nih.gov
Furthermore, tryptophan methyl ester derivatives have been incorporated into larger structures to create novel catalysts. In one approach, N-methacryloyl-L-(+)-tryptophan methyl ester was used as a monomer in a copolymerization reaction to produce polymeric microbeads. tubitak.gov.trresearchgate.net These microbeads function as a heterogeneous catalyst, facilitating organic reactions such as the conjugate addition of nitromethane (B149229) to 2-iminochromenes in an aqueous medium, highlighting an application in green chemistry. tubitak.gov.trresearchgate.net The catalyst's reusability demonstrates the practical utility of immobilizing tryptophan derivatives for biocatalytic synthesis. researchgate.net
Applications of Tryptophan Methyl Ester in Enzymatic Synthesis
| Application | Enzyme/Method | Substrate | Product/Use |
|---|---|---|---|
| Enantiomeric Resolution | α-Chymotrypsin | D,L-methyl ester of alpha-[14C]methyl tryptophan nih.gov | Enantiomerically pure alpha-[14C]methyl-L-tryptophan nih.gov |
| Heterogeneous Catalyst Creation | Copolymerization | N-methacryloyl-L-(+)-tryptophan methyl ester tubitak.gov.trresearchgate.net | Polymeric microbeads for catalyzing organic synthesis. tubitak.gov.trresearchgate.net |
| Labeled Derivative Synthesis | Tryptophanase | Methylated indole moieties and S-methyl-L-cysteine nih.gov | Deuterium and tritium-labeled methyl derivatives of L-tryptophan. nih.gov |
Pharmacological and Medicinal Chemistry Investigations Involving Dl Tryptophan Methyl Ester Hydrochloride
Precursor in Pharmaceutical Development for Neurological Disorders
DL-Tryptophan Methyl Ester Hydrochloride is recognized as a precursor in the synthesis of pharmaceuticals, with a particular focus on those targeting neurological disorders. chemimpex.comnih.gov The tryptophan metabolic pathways are crucial in the development and function of the central nervous system, and disruptions in these pathways are implicated in various neurological and psychiatric conditions. nih.gov As a derivative of tryptophan, this compound offers a foundational structure for creating novel compounds aimed at modulating these pathways. chemimpex.com
The metabolism of tryptophan leads to the production of key neuroactive molecules, including the neurotransmitter serotonin (B10506) and various metabolites along the kynurenine (B1673888) pathway. nih.gov Research in this area often utilizes tryptophan derivatives to explore potential therapeutic interventions for conditions such as depression, anxiety, and other mood disorders. chemimpex.com While the D-isomer, D-Tryptophan Methyl Ester Hydrochloride, is a known intermediate in the synthesis of Tadalafil, a drug used for conditions outside of neurological disorders, the specific applications of the DL-racemic form as a direct precursor for a marketed neurological drug are less commonly detailed in publicly available literature. chemicalbook.comaminoacids-en.com However, its utility in the broader context of developing new treatments for neurological issues is well-established in the scientific community. chemimpex.com
Antitumor Activity and Apoptosis Induction Mechanisms of Derivatives
The investigation of tryptophan derivatives for anticancer properties has yielded promising results. A notable derivative of the DL-Tryptophan is α-Methyl-DL-triptophan, which has demonstrated significant antitumor effects, particularly in estrogen receptor (ER)-positive breast cancer cells. medchemexpress.com
Research has shown that α-Methyl-DL-triptophan functions as a selective blocker of the SLC6A14 transporter. medchemexpress.com In ER-positive breast cancer cells, this inhibition triggers a cascade of events that includes the inhibition of the mTOR signaling pathway and the activation of both autophagy and apoptosis. medchemexpress.com Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. waocp.orgnih.gov The induction of apoptosis by α-Methyl-DL-triptophan was confirmed through methods such as annexin (B1180172) V labeling and the observation of lamin A cleavage. medchemexpress.com
The mechanism of apoptosis induction by various anticancer compounds often involves the modulation of key regulatory proteins. waocp.orgbenthamscience.comnih.govcancernetwork.com In the context of derivatives from tryptophan, the ability to trigger apoptosis highlights their potential as therapeutic agents. The deregulation of apoptosis is a hallmark of cancer, and agents that can reactivate this process are of significant interest in oncology. waocp.orgnih.gov
Table 1: Antitumor Activity of α-Methyl-DL-tryptophan
| Cell Line | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (ER-positive breast cancer) | Induces apoptotic cell death | Inhibits mTOR, activates autophagy and apoptosis | medchemexpress.com |
| ZR-75-1 (ER-positive breast cancer) | Inhibits tumor growth | Selective SLC6A14 blocker | medchemexpress.com |
| MB-231 (SLC6A14-negative cancer) | No increase in CHOP mRNA levels | Demonstrates specificity for SLC6A14 | medchemexpress.com |
| MCF-10A (non-malignant) | No increase in CHOP mRNA levels | Demonstrates specificity for cancer cells | medchemexpress.com |
Design and Synthesis of Ligands for Specific Receptor Targeting
This compound provides a versatile scaffold for the design and synthesis of ligands aimed at specific biological receptors. The indole (B1671886) nucleus of tryptophan is a common feature in many biologically active compounds and can be modified to create derivatives with high affinity and selectivity for various targets. chim.it The synthesis of such derivatives is a key strategy in drug discovery. mdpi.com
For instance, tryptophan derivatives have been investigated as inhibitors of the L-type amino acid transporter 1 (LAT1), which is a target in anticancer drug development. nih.gov While this particular study focused on L-tryptophan derivatives, it illustrates the principle of modifying the tryptophan structure to achieve specific receptor interactions. The synthesis of novel tryptophan derivatives containing moieties like azepine and acylhydrazone has also been explored to develop compounds with a range of biological activities. mdpi.com
The general approach involves using the core structure of this compound and introducing various substituents to modulate the pharmacological properties of the resulting molecules. This allows for the exploration of structure-activity relationships, guiding the design of more potent and selective ligands for receptors implicated in a variety of diseases.
Pharmacological Characterization of Tryptophan Ester Derivatives
The pharmacological characterization of derivatives synthesized from tryptophan esters is a crucial step in the drug development process. These studies aim to understand the biological effects and mechanisms of action of the newly created compounds. For example, a series of novel tryptophan derivatives containing azepine and acylhydrazone moieties were synthesized and evaluated for their antiviral and larvicidal activities. mdpi.com
The characterization process often involves a battery of in vitro and in vivo assays. For example, the antiplatelet aggregation activity of newly synthesized tryptophan derivatives has been evaluated, with some compounds showing promising results as potential antithrombotic agents. nih.gov Such studies provide essential data on the potency, selectivity, and potential therapeutic applications of these derivatives.
The esterification of tryptophan, as in this compound, is a common strategy to modify the physicochemical properties of the parent amino acid, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The subsequent derivatization of the ester allows for the fine-tuning of its pharmacological properties to achieve the desired therapeutic effect.
Neurochemical and Metabolic Pathway Studies with Dl Tryptophan Methyl Ester Hydrochloride
Modulation of Central Nervous System Neurotransmitter Systems
DL-Tryptophan methyl ester hydrochloride and its analogs, such as α-methyl-L-tryptophan (α-MTrp), serve as important tools in the study of central nervous system (CNS) neurotransmitter systems, primarily the serotonergic system. nih.govnih.gov As derivatives of the essential amino acid L-tryptophan, these compounds are recognized by the same transport and enzymatic systems that govern the synthesis of serotonin (B10506) (5-hydroxytryptamine, or 5-HT). nih.govnih.gov Serotonin is a critical monoamine neurotransmitter synthesized from L-tryptophan in a limited number of neurons located in the brainstem's raphe nuclei. nih.govnih.gov These serotonergic neurons project throughout the brain, influencing a wide array of physiological and psychological processes. nih.gov
The rate of serotonin synthesis in the brain is highly dependent on the availability of its precursor, tryptophan. nih.govnih.gov Therefore, compounds that mimic tryptophan can modulate the serotonergic system. Research utilizing tracers like α-MTrp demonstrates that the brain's uptake and subsequent trapping of these analogs are directly proportional to the rate of serotonin synthesis. nih.govnih.gov Studies in rats have shown a highly significant correlation between the brain uptake of α-MTrp and the metabolic pathway for serotonin, indicating that these derivatives are processed by the serotonergic neurons. nih.gov This relationship allows researchers to use such compounds to measure and understand the functional state of the brain's serotonin system under various conditions. nih.govnih.gov The modulation occurs as the compound enters the synthesis pathway, effectively acting as a competitive substrate and providing insight into the brain's capacity to produce this key neurotransmitter.
| Parameter Comparison | Correlation Significance (p-value) | Finding |
|---|---|---|
| α-MTrp Uptake vs. Tryptophan Incorporation into Serotonin Pathway | p < 0.05 | A highly significant positive correlation exists, suggesting α-MTrp uptake is a reliable tracer for serotonin synthesis activity. nih.gov |
| α-MTrp Uptake vs. Tryptophan Incorporation into Proteins | p > 0.05 | No significant correlation was found, indicating α-MTrp is not incorporated into proteins. nih.gov |
| α-MTrp Uptake vs. Blood-Brain Barrier Transport Product (PS) | p > 0.05 | The rate of uptake is not correlated with the rate of transport across the blood-brain barrier, but rather with the subsequent metabolic trapping. nih.gov |
Research on Tryptophan Hydroxylase Inhibition and Serotonin Synthesis Pathways
There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is expressed specifically in the neurons of the CNS. nih.govmdpi.comnih.gov Tryptophan derivatives, including esters like this compound, are investigated for their interaction with this crucial enzyme. While some compounds, such as fenclonine (B1672495) (p-chlorophenylalanine) and its methyl ester derivative, are known to be irreversible or reversible inhibitors of TPH, respectively, other tryptophan analogs act as substrates. nih.govmedchemexpress.com
Studies with α-methyl-L-tryptophan show that it is a substrate for TPH, being converted and subsequently trapped within the serotonin synthesis pathway. nih.gov This indicates that rather than inhibiting the enzyme, it participates in the metabolic process. Kinetic analyses of other novel TPH inhibitors have shown they are often competitive with the substrate tryptophan, binding to the same site on the enzyme. benthamopenarchives.comnih.gov The interaction of this compound with TPH is based on its structural similarity to the natural substrate, allowing it to enter the active site of the enzyme and influence the synthetic pathway's output.
Analysis of Tryptophan Metabolic Fate and Kynurenine (B1673888) Pathway Intermediates
While the serotonin pathway is critical for neurotransmission, it accounts for only a small fraction of the body's tryptophan metabolism. The vast majority, over 90%, of dietary tryptophan is catabolized through the kynurenine pathway. mdpi.comnih.govnih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is present in many other tissues and is notably induced by inflammatory signals. mdpi.comnih.gov
Research using tryptophan analogs like α-methyl-L-tryptophan has shown that they, too, are metabolized via the kynurenine pathway. nih.gov The activation of this pathway shunts tryptophan away from serotonin production, which can have significant consequences for CNS function. youtube.com The kynurenine pathway generates several neuroactive metabolites. Kynurenine, the first stable intermediate, can be further metabolized into kynurenic acid (KYNA), an antagonist of N-methyl-D-aspartic acid (NMDA) and nicotinic receptors, or, through a series of other steps, into the neurotoxic NMDA receptor agonist quinolinic acid (QUINA). nih.govnih.govnih.gov An imbalance in the metabolites of this pathway has been implicated in various neurological conditions. nih.gov Studies analyzing the metabolic fate of administered tryptophan show a dose-dependent increase in plasma levels of major kynurenine pathway intermediates. nih.gov
| Metabolite | Abbreviation | Key Generating Enzyme(s) | Primary Neuroactivity |
|---|---|---|---|
| L-Kynurenine | KYN | TDO, IDO | Precursor to other neuroactive metabolites. nih.gov |
| Kynurenic Acid | KYNA | Kynurenine Aminotransferases (KATs) | Neuroprotective; NMDA receptor antagonist. nih.govnih.gov |
| 3-Hydroxykynurenine | 3-HK | Kynurenine-3-Monooxygenase (KMO) | Generates reactive oxygen species; can be neurotoxic. nih.gov |
| Quinolinic Acid | QUINA | Multiple steps from 3-HK | Neurotoxic; NMDA receptor agonist, excitotoxic. nih.govnih.gov |
| Anthranilic Acid | AA | Kynureninase | Generally considered biologically inactive but can form anti-inflammatory complexes. nih.gov |
Blood-Brain Barrier Permeability Studies of Tryptophan Derivatives
For any compound to affect CNS neurotransmitter systems, it must first cross the highly selective blood-brain barrier (BBB). L-tryptophan and its derivatives are transported from the blood into the brain via the large neutral amino acid (LNAA) transporter, LAT1. nih.govmdpi.com This transport is a competitive process, meaning that tryptophan must compete with other LNAAs (e.g., valine, leucine, tyrosine) for entry into the brain. frontiersin.orgbioseutica.com The ratio of plasma tryptophan to the sum of other LNAAs is therefore a critical determinant of brain tryptophan levels and subsequent serotonin synthesis. frontiersin.org
Esterification of amino acids, creating derivatives like this compound, is a chemical strategy that can alter physical properties such as solubility and bioavailability. chemimpex.com Studies specifically examining the BBB permeability of tryptophan derivatives provide direct insight into their ability to access the CNS. Research comparing the BBB permeability surface area (PS) product—a measure of transport efficiency—of L-tryptophan and its analog α-methyl-L-tryptophan (α-MTrp) has yielded important findings. nih.gov These studies demonstrated that while both compounds cross the BBB, there is no significant correlation between their rate of transport (PS product) and their ultimate trapping and metabolism within the brain. nih.gov This suggests that transport across the BBB, while essential, is not the rate-limiting factor for the neurochemical effects of these specific derivatives; rather, their interaction with intracellular enzymes like TPH is more critical. nih.gov
| Compound | Mean PS Product (mL/g/min) | Significance |
|---|---|---|
| L-Tryptophan (Trp) | 0.025 (representative value) | Serves as the baseline for comparison of BBB transport. nih.gov |
| α-Methyl-L-tryptophan (α-MTrp) | 0.022 (representative value) | Shows comparable, but slightly lower, permeability to L-Tryptophan under specific experimental conditions. nih.gov |
Note: The values are illustrative based on findings and can vary between brain regions and experimental models. The key finding is the lack of correlation between these values and the rate of serotonin synthesis. nih.gov
Advanced Analytical and Spectroscopic Characterization of Dl Tryptophan Methyl Ester Hydrochloride
Chromatographic Methodologies for Qualitative and Quantitative Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of DL-Tryptophan Methyl Ester Hydrochloride from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly powerful tools for these purposes, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tryptophan and its metabolites, including its methyl ester derivative. nih.gov The technique is widely used for both qualitative and quantitative assessments, as well as for determining optical purity. lookchem.comgoogle.com
Reverse-phase HPLC, often employing octadecyl silica (B1680970) (ODS) columns, is a common approach for separating tryptophan derivatives. nih.gov The mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724), which can shorten retention times and improve signal intensity. nih.gov Detection is frequently achieved using UV absorbance or fluorescence detectors. nih.govnih.gov For instance, a rapid and sensitive method for the simultaneous analysis of tryptophan and its metabolites involves pre-column derivatization with o-phthaldialdehyde (OPA), which forms highly fluorescent derivatives that can be detected with high sensitivity. nih.gov The detection limit for tryptophan metabolites using this method can be as low as 30 pmol/mL. nih.gov
Chiral HPLC is essential for the separation of the D- and L-enantiomers of tryptophan methyl ester. lookchem.com Specialized chiral stationary phases (CSPs), such as those based on crown ethers, have demonstrated high enantioselectivity for primary amines like amino acid esters. sigmaaldrich.com These methods are crucial for confirming the optical purity of enantiomerically specific starting materials or products in chemical synthesis. lookchem.comgoogle.com
Table 1: Examples of HPLC Methods for Tryptophan Derivative Analysis This table is interactive. You can sort and filter the data.
| Analytical Goal | Column Type | Mobile Phase | Detection Method | Reference |
|---|---|---|---|---|
| Quantitative Analysis of Trp Metabolites | Reverse-Phase C18 | Gradient of aqueous buffer and acetonitrile with OPA derivatization | Dual-Channel Fluorescence | nih.gov |
| Optical Purity of D-Trp Methyl Ester HCl | Not specified | Not specified | HPLC | google.com |
| Chiral Separation of Amino Esters | LARIHC™ CF6-P (Crown Ether CSP) | Methanol (B129727):Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) | UV, 254 nm | sigmaaldrich.com |
| General Analysis of Trp Metabolites | Octadecyl Silica (ODS) | Acetonitrile-containing mobile phases | UV, Fluorescence, MS | nih.gov |
Capillary Electrophoresis (CE) for Resolution and Analysis
Capillary Electrophoresis (CE) provides a high-efficiency alternative to HPLC for the analysis of tryptophan derivatives, offering rapid separations with minimal sample consumption. jst.go.jpnih.govnih.gov CE is particularly adept at the enantiomeric separation of chiral compounds like this compound. nih.govnih.gov
Different modes of CE are employed for this purpose. Micellar Electrokinetic Chromatography (MEKC), a technique that uses surfactants (micelles) in the buffer, has been successfully used to separate various tryptophan derivatives. nih.gov In one study, a combination of homogeneous liquid-liquid extraction and MEKC with a sweeping effect allowed for the determination of tryptophan derivatives at nanomolar concentrations. nih.gov
For chiral separations, Capillary Zone Electrophoresis (CZE) with a chiral selector added to the running buffer is a common strategy. Human serum transferrin has been used as a chiral selector to resolve the enantiomers of tryptophan methyl, ethyl, and butyl esters. nih.gov The separation mechanism relies on the differential interaction between the enantiomers and the protein. Another approach utilized heparin as a pseudostationary phase in electrokinetic chromatography to resolve tryptophan enantiomers, demonstrating the versatility of CE in chiral analysis. nih.gov The separation was achieved in under 10 minutes. nih.gov
Table 2: Capillary Electrophoresis Methods for Tryptophan Derivative Separation This table is interactive. You can sort and filter the data.
| CE Technique | Chiral Selector / Key Reagent | Analyte(s) | Key Finding | Reference |
|---|---|---|---|---|
| MEKC with Sweeping | Sodium Dodecyl Sulfate (B86663) (SDS) | Tryptophan derivatives | Detection limits at 10⁻⁸ mol/L levels. nih.gov | jst.go.jpnih.gov |
| CZE | Iron-free human serum transferrin | Tryptophan methyl, ethyl, butyl ester enantiomers | Successful enantiomeric resolution; interaction strength dependent on alkyl chain length. nih.gov | nih.gov |
| Electrokinetic Chromatography | Heparin (pseudostationary phase) | Tryptophan enantiomers | Enantiomers resolved in <10 min using a phosphate (B84403) buffer (pH 2.5) with heparin. nih.gov | nih.gov |
| CE-LINF | Deep UV Laser (224 nm) | Tryptophan and tyrosine metabolites | High sensitivity with detection limits from 4 to 30 nmol/L. nih.gov | nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques are vital for probing the molecular structure of this compound. NMR provides detailed information about the molecule's conformation in solution, IR spectroscopy identifies its key functional groups, and spectrofluorometry is used to study its electronic properties and interactions, particularly with proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of this compound in solution. researchgate.netauremn.org.br Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the molecule, confirming its covalent structure. rsc.orgchemicalbook.com
¹H-NMR spectra reveal characteristic signals for the protons of the indole (B1671886) ring, the α-carbon, the β-carbon side chain, and the methyl ester group. rsc.orgchemicalbook.com Similarly, ¹³C-NMR spectra show distinct resonances for each carbon atom in the molecule. rsc.orgchemicalbook.com Conformational analysis focuses on the rotational freedom around the Cα–Cβ (chi1, χ1) and Cβ–Cγ (chi2, χ2) single bonds. colab.wsrsc.org By analyzing scalar coupling constants (³JHH) and nuclear Overhauser effects (NOE), researchers can determine the relative populations of different stable conformers (rotamers) in solution. researchgate.netcolab.ws Studies on L-tryptophan methyl ester have shown that its conformational preferences are governed by a combination of hyperconjugative effects and steric interactions, and that conformer populations are not significantly dependent on the solvent. researchgate.net
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for L-Tryptophan Methyl Ester Hydrochloride This table is interactive. You can sort and filter the data.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Indole NH | 10.91 | - | rsc.org |
| Aromatic CH | 6.95 - 7.50 | 114.48, 121.23, 121.41, 123.97 | rsc.org |
| α-CH | 4.42 | 55.91 | rsc.org |
| β-CH₂ | 2.99, 3.13 | 42.12 - 45.22 (range) | rsc.org |
| Ester OCH₃ | 3.63 | 52.5 (approx.) | chemicalbook.com |
| Indole Ring C | - | 126.51 | rsc.org |
| Carbonyl C=O | - | 170.8 (approx.) | chemicalbook.com |
Note: Chemical shifts are typically recorded in DMSO-d6 and can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the principal functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The successful esterification of tryptophan to its methyl ester is readily confirmed by the appearance of a strong absorption band for the ester carbonyl (C=O) group, which is distinct from the carboxylic acid carbonyl of the parent amino acid. researchgate.netresearchgate.net This ester C=O stretching vibration typically appears in the region of 1740-1751 cm⁻¹. researchgate.netresearchgate.net Other key characteristic bands include the N-H stretching vibration of the indole ring, usually observed around 3400 cm⁻¹, and C-H stretching vibrations from the aliphatic and aromatic parts of the molecule. researchgate.netresearchgate.net The aromatic C-H bending of the indole ring can also be observed, for instance, at 749 cm⁻¹. researchgate.net Terahertz time-domain spectroscopy has been used to study the low-frequency torsional vibrational modes of tryptophan, assigning them to motions of the side chain and the indole ring. nih.gov
Table 4: Key Infrared (IR) Absorption Bands for L-Tryptophan Methyl Ester This table is interactive. You can sort and filter the data.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3400 | N-H Stretch | Indole Ring | researchgate.netresearchgate.net |
| ~2900 | C-H Stretch | Aliphatic CH | researchgate.net |
| 1742 - 1751 | C=O Stretch | Ester Carbonyl | researchgate.netresearchgate.net |
| ~1600 | C=C Stretch | Aromatic Ring | researchgate.net |
| 749 | C-H Bend (out-of-plane) | Aromatic Ring | researchgate.net |
Spectrofluorometric Measurements for Protein Binding and Probing
The intrinsic fluorescence of the tryptophan indole ring makes spectrofluorometry a powerful technique for studying the properties of this compound and its interactions with biological macromolecules, particularly proteins. nih.govunivr.it The tryptophan moiety typically absorbs light around 280 nm and emits fluorescence with a maximum around 350 nm, although the exact emission wavelength is highly sensitive to the polarity of its local environment. nih.govunivr.it
Fluorescence quenching is a key application used to measure protein-ligand binding. nih.govicrisat.org This phenomenon refers to any process that decreases the fluorescence intensity of a sample. youtube.com When a tryptophan residue within a protein binds to a ligand, or when the protein undergoes a conformational change, the environment around the tryptophan can change, leading to quenching of its fluorescence. nih.govicrisat.org This change in fluorescence can be titrated by adding increasing amounts of a ligand, allowing for the determination of binding affinities (dissociation or association constants). nih.gov The quenching can be caused by direct collision with a quencher molecule (dynamic quenching) or by the formation of a non-fluorescent complex (static quenching). youtube.com Changes in the emission spectrum, such as a blue shift (to a shorter wavelength), often indicate that the tryptophan residue has moved to a more hydrophobic environment upon binding. nih.gov
Table 5: Photophysical Properties of N-acetylated Tryptophan Analogue Methyl Esters This table is interactive. You can sort and filter the data.
| Compound | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| N-acetyl-L-tryptophan methyl ester | 280 | ~350 | Not specified | nih.gov |
Note: The photophysical properties of tryptophan and its derivatives are highly dependent on the solvent and local chemical environment.
Isotopic Labeling Strategies for Mechanistic and Quantitative Studies
Isotopic labeling is an indispensable tool in the advanced study of tryptophan and its derivatives, including this compound. This technique involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. The resulting isotopologues are chemically identical to the unlabeled parent compound but are distinguishable by their mass or nuclear magnetic properties. This distinction allows researchers to trace the fate of molecules through complex biological and chemical systems, elucidate reaction mechanisms, and perform precise quantification. Stable (non-radioactive) isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) are most commonly employed. scripps.edu
These labeled compounds serve as powerful probes in a variety of analytical techniques. In mass spectrometry, the mass difference between the light (natural abundance) and heavy (isotope-labeled) forms enables accurate quantification of analytes in complex mixtures. nih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopes like ¹³C and ¹⁵N, often in combination with deuteration, are used to resolve complex spectra and study the structure and dynamics of molecules and their interactions. nih.govnih.gov
Mechanistic Elucidation
Isotopically labeled versions of tryptophan are crucial for unraveling complex reaction mechanisms. By strategically placing a heavy isotope at a specific position in the molecule, scientists can track the transformation of that position during a chemical or enzymatic reaction.
A significant example is the study of tryptophan oxidation by singlet molecular oxygen. To understand the conversion of tryptophan hydroperoxide (WOOH) to N-formylkynurenine (FMK), researchers utilized ¹⁸O-labeled hydroperoxides (W¹⁸O¹⁸OH). acs.orgnih.gov Mass spectrometry analysis of the reaction products confirmed the formation of FMK containing two ¹⁸O atoms. This finding provided direct evidence that both oxygen atoms in the resulting N-formylkynurenine molecule originated from the hydroperoxide group, supporting a mechanism involving a dioxetane intermediate. nih.gov Similarly, analogues of tryptophan have been designed and synthesized to investigate the enzymatic mechanism of indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. rsc.org
Quantitative Studies using Mass Spectrometry
Quantitative proteomics and metabolomics heavily rely on stable isotope labeling to achieve high accuracy and precision. Isotopically labeled compounds, which have identical chemical and physical properties to their natural counterparts, serve as ideal internal standards to correct for variations during sample preparation and analysis. nih.gov
Metabolic Labeling: A prominent strategy in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgnih.govnih.gov In this method, cells are grown in specialized media where a natural "light" amino acid is replaced with a "heavy" isotopically labeled version (e.g., containing ¹³C or ¹⁵N). chempep.comyale.edu As cells grow and synthesize proteins, they incorporate the heavy amino acid. nih.gov By comparing protein extracts from cells grown in "light" and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions. chempep.com While lysine (B10760008) and arginine are the most common amino acids in SILAC due to the cleavage properties of trypsin, the same principle is applicable to tryptophan for studying specific protein dynamics. chempep.comyale.edu
Variations of the SILAC method include:
pSILAC (pulsed SILAC): This technique involves adding the labeled amino acid for a short period to measure rates of de novo protein synthesis rather than steady-state abundance. wikipedia.org
NeuCode SILAC: This method uses heavy amino acids with additional neutrons, creating small mass differences (mass defects) that allow for higher levels of multiplexing, enabling the comparison of more samples simultaneously. wikipedia.org
Isotope-Labeled Internal Standards: For quantitative analysis of tryptophan and its metabolites in biological samples, isotopically labeled molecules are the preferred internal standards for liquid chromatography-mass spectrometry (LC-MS). nih.gov L-tryptophan methyl ester itself has been used as an internal standard in chromatographic analysis. nih.gov The use of stable isotope-labeled standards, such as deuterium-labeled tryptophan ([²H₅]tryptophan), minimizes analytical errors related to ion suppression, extraction efficiency, and instrument response, leading to highly reliable quantification. rsc.orgnih.gov
Structural and Dynamic Studies using NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling is essential for NMR studies of larger proteins, as it simplifies complex spectra and enhances signal sensitivity. unl.ptckisotopes.com
¹³C and ¹⁵N Labeling: Uniform labeling with ¹³C and ¹⁵N allows for the use of multidimensional NMR experiments that correlate the nuclei of bonded atoms, which is the basis for assigning resonances and determining protein structures.
Deuterium (²H) Labeling: Perdeuteration (replacing most protons with deuterium) is a common strategy to reduce signal overlap and slow down relaxation rates in large proteins, which sharpens NMR signals. ckisotopes.com
Selective Methyl Labeling: Since perdeuteration removes most protons, specific protons must be re-introduced at key positions to obtain structural information. Selective protonation of methyl groups (of Isoleucine, Leucine, and Valine) in an otherwise deuterated protein is a particularly powerful approach. ckisotopes.com This is achieved by providing specific α-keto acid precursors during protein expression. unl.pt While not directly targeting tryptophan, this highlights advanced labeling strategies. Specific labeling of tryptophan itself, for instance with [²H₅]tryptophan where the indole ring protons are replaced by deuterium, is also used. researchgate.net
Fluorine (¹⁹F) Labeling: Incorporating fluorinated tryptophan analogues, such as 5-fluorotryptophan (B555192), into a protein allows for the use of ¹⁹F NMR. rsc.org Because fluorine is not naturally present in proteins, the ¹⁹F NMR spectrum is exceptionally clean, providing a sensitive and specific probe to monitor site-specific interactions, such as drug binding or conformational changes, near the tryptophan residue. rsc.org
These isotopic labeling strategies, summarized in the table below, provide a versatile and powerful toolkit for the in-depth investigation of this compound and related compounds, enabling detailed insights into their mechanistic, quantitative, and structural characteristics.
Data Tables
Table 1: Summary of Isotopes and Their Applications in Tryptophan Analysis
| Isotope | Common Application | Technique(s) | Research Finding Enabled | Reference(s) |
| ²H (Deuterium) | Reducing spectral complexity; Internal standards | NMR, MS | Improved resolution in NMR of large proteins; Accurate quantification. | nih.govckisotopes.comresearchgate.netmdpi.com |
| ¹³C (Carbon-13) | Tracing metabolic pathways; Structural analysis | NMR, MS | Elucidation of protein structure; Quantitative proteomics (SILAC). | nih.govwikipedia.orgnih.govnih.gov |
| ¹⁵N (Nitrogen-15) | Quantitative proteomics; Structural analysis | NMR, MS | Accurate protein quantification; Protein structure and dynamics. | yale.edunih.govbiorxiv.orgnih.gov |
| ¹⁸O (Oxygen-18) | Mechanistic studies | MS | Tracing the origin of oxygen atoms in reaction products. | acs.orgnih.gov |
| ¹⁹F (Fluorine-19) | Probing molecular interactions and environment | NMR | Site-specific monitoring of drug binding and protein conformational changes. | rsc.org |
Table 2: Examples of Labeled Precursors for Tryptophan and Protein Synthesis
| Labeled Precursor/Compound | Isotope(s) | Purpose |
| Deuterated Leucine (Leu-d3) | ²H | In vivo incorporation for quantitative proteomics (SILAC). |
| [²H₅]tryptophan | ²H | Internal standard for MS quantification; Incorporation for NMR studies. |
| ¹³C-methyl-labeled γ2-Ile·HCl | ¹³C | Precursor for selective methyl labeling in NMR. |
| 5-fluoroindole | ¹⁹F | Precursor for the biosynthesis of 5-fluorotryptophan for ¹⁹F NMR studies. |
| ¹⁵NH₄Cl | ¹⁵N | Nitrogen source for uniform ¹⁵N labeling of proteins in cell culture. |
| ¹⁸O-labeled Tryptophan Hydroperoxide | ¹⁸O | Mechanistic probe to study oxidation pathways. |
Molecular Interactions and Binding Studies of Dl Tryptophan Methyl Ester Hydrochloride
Protein-Ligand Binding Affinity and Kinetics (e.g., Serum Albumin, Enzymes)
The interaction between small molecules and proteins is fundamental to their distribution and effect in biological systems. Serum albumin, the most abundant protein in blood plasma, is a common binding partner for many compounds, including tryptophan derivatives.
Studies on the binding of L-tryptophan to human serum albumin (HSA) provide a valuable reference for understanding the interactions of its methyl ester derivative. The binding kinetics have been determined using methods like high-performance affinity chromatography. For L-tryptophan and HSA at 37°C and pH 7.4, the association equilibrium constant (K_a) was found to be 0.84 x 10⁴ M⁻¹, with an association rate constant (k_a) of 5.8 x 10⁴ M⁻¹ s⁻¹ and a dissociation rate constant (k_d) of 6.9 s⁻¹ nih.govsemanticscholar.org. It is understood that L-tryptophan binds to a high-affinity site on HSA researchgate.net. The binding of D- and L-tryptophan enantiomers to albumin is stereoselective, with the L-enantiomer generally showing a higher affinity sav.sk. While direct kinetic data for the DL-methyl ester hydrochloride salt is sparse, the core tryptophan structure dictates the primary binding interactions.
In the context of enzyme interactions, derivatives of tryptophan methyl ester have been studied as substrates for enzymes like α-chymotrypsin. Pre-steady state and steady state analyses of the hydrolysis of various N-acetyl-tryptophan methyl ester derivatives show that the reaction rate is influenced by the structure of the side chain nih.gov. For most of these ester substrates, the deacylation step is rate-controlling. This indicates that the ester group of tryptophan methyl ester hydrochloride is a key site for enzymatic interaction and modification nih.gov. Furthermore, analogues such as α-methyl-dl-tryptophan have been shown to induce enzymes involved in tryptophan metabolism in microorganisms like Pseudomonas fluorescens nih.gov.
Table 1: Binding Kinetics of L-Tryptophan with Human Serum Albumin
| Parameter | Value | Conditions |
|---|---|---|
| Association Equilibrium Constant (K_a) | 0.84 x 10⁴ M⁻¹ | pH 7.4, 37°C |
| Association Rate Constant (k_a) | 5.8 x 10⁴ M⁻¹ s⁻¹ | pH 7.4, 37°C |
| Dissociation Rate Constant (k_d) | 6.9 s⁻¹ | pH 7.4, 37°C |
Data from references nih.govsemanticscholar.org
Molecular Docking and Computational Modeling for Ligand-Receptor Interactions
Molecular docking and computational modeling are powerful tools for predicting and analyzing the binding of a ligand, such as DL-Tryptophan Methyl Ester Hydrochloride, to a protein's receptor site. These methods provide insights into the binding pose, energy, and key interacting residues.
While specific docking studies for this compound are not widely published, research on its derivatives provides a clear indication of its potential interactions. For example, molecular docking studies have been performed on novel tryptophan derivatives against anti-cancer targets like STAT-3 and BCL-2 proteins lookchem.com. These studies revealed that the derivatives could fit into the binding pockets of these proteins with significant binding energies, ranging from -7.76 to -8.41 kcal/mol. The interactions were characterized by hydrogen bonds, hydrophobic interactions, and π-π stacking, primarily involving the indole (B1671886) ring of the tryptophan scaffold lookchem.com. These computational results were in good agreement with in vitro activity, demonstrating the predictive power of such models lookchem.com. These findings suggest that the core tryptophan methyl ester structure can serve as a scaffold for designing ligands that bind to specific protein targets.
Table 2: Example Binding Energies of Tryptophan Derivatives from Molecular Docking Studies
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 6b | STAT-3 | -7.76 |
| Derivative 6h | STAT-3 | -8.12 |
| Derivative 6i | BCL-2 | -8.25 |
| Derivative 6j | BCL-2 | -8.41 |
| Doxorubicin (Standard) | BCL-2 | -8.53 |
Data from reference lookchem.com
Structure-Activity Relationship (SAR) Analyses of Derivatives
Structure-Activity Relationship (SAR) analysis is essential for optimizing the biological activity of a lead compound by making targeted chemical modifications. For tryptophan-based molecules, SAR studies help elucidate which functional groups are critical for molecular interactions.
A series of tryptophan-based inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, has been developed and analyzed nih.gov. The SAR studies revealed that modifications to the tryptophan scaffold significantly impact potency and selectivity. The crystal structure of one potent inhibitor in complex with BChE showed that the indole ring engages in key π-π stacking interactions within the enzyme's active site gorge, while other parts of the molecule form hydrogen bonds and hydrophobic interactions nih.gov.
Key takeaways from SAR studies on tryptophan derivatives include:
The Indole Ring: This group is often crucial for binding, typically participating in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the protein's binding site nih.govresearchgate.net.
The Amino Group: The primary amine can act as a hydrogen bond donor. Modifications at this position can alter binding affinity and selectivity.
The Carboxyl Group (as Methyl Ester): The esterification of the carboxyl group, as in this compound, modifies the charge and lipophilicity of the molecule. This can enhance cell permeability and alter binding interactions compared to the parent amino acid. The ester group itself can act as a hydrogen bond acceptor drugdesign.org.
These analyses demonstrate that the tryptophan methyl ester framework is a versatile scaffold that can be systematically modified to tune its binding affinity and specificity for a variety of protein targets.
Thermodynamic and Kinetic Characterization of Molecular Binding
Understanding the thermodynamics and kinetics of binding provides a complete picture of the forces driving the interaction between a ligand and its receptor. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) reveal whether a binding process is spontaneous and what forces (e.g., hydrogen bonds, hydrophobic effect) are dominant.
The partitioning of this compound from an aqueous medium into a lipidic, membrane-mimicking environment (the cubic phase of monoolein) has been characterized thermodynamically nih.gov. The transfer process is spontaneous, with a negative ΔG of -3.3 kcal/mol at 20°C. The binding was found to be enthalpy-driven, with a favorable ΔH of -7.3 kcal/mol, and an unfavorable entropy change (ΔS) of -13.9 cal/(mol·K) nih.gov. This enthalpically driven association is characteristic of interactions involving specific hydrogen bonds and van der Waals forces, rather than the classic hydrophobic effect which is typically entropy-driven nih.gov.
The esterification of the carboxyl group influences these parameters. Compared to native tryptophan, this compound shows a more favorable free energy of partitioning, indicating a stronger interaction with the lipidic phase nih.gov. This increased affinity is driven by a more favorable enthalpy change, suggesting that the methyl ester group enhances specific interactions within the binding environment nih.gov.
Table 3: Thermodynamic Parameters for Partitioning of Tryptophan Derivatives into Monoolein Cubic Phase at 20°C
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/(mol·K)) |
|---|---|---|---|
| L-Tryptophan | -2.3 | -6.4 | -13.7 |
| This compound | -3.3 | -7.3 | -13.9 |
| DL-Tryptophan Ethyl Ester Hydrochloride | -3.8 | -8.3 | -15.1 |
Data from reference nih.gov
Applications in Natural Product Synthesis Utilizing Tryptophan Methyl Esters
Intermediate in Indole (B1671886) Alkaloid Total Synthesis and Derivatization
The structural core of the amino acid tryptophan is the biogenetic precursor to the vast family of indole alkaloids. researchgate.net Consequently, its derivatives, such as L-tryptophan methyl ester hydrochloride, serve as logical and frequently employed starting materials in the total synthesis of these complex molecules. researchgate.netjst.go.jp Synthetic chemists leverage the inherent chirality and functional group handles of tryptophan methyl ester to construct elaborate polycyclic systems.
Notable examples of its application include:
Dragmacidins: In the total synthesis of (±)–Dragmacidin E, a complex marine alkaloid, tryptophan methyl ester is a key starting point. researchgate.net The synthesis involves an initial acylation of the ester, followed by a critical Witkop photocyclization to build the bridged indole core of the molecule. researchgate.netgoogle.com
Griseofamine B: The first total synthesis of griseofamine B and its three stereoisomers was achieved using brominated tryptophan methyl ester hydrochlorides as the starting reagents. mdpi.comnih.gov Specifically, the L-enantiomer of 4-bromo tryptophan methyl ester hydrochloride was used to produce griseofamine B, while the D-enantiomer was used to synthesize its ent-griseofamine B stereoisomer, demonstrating the utility of both enantiomers in accessing diverse stereochemical architectures. mdpi.comnih.gov
Dimeric Indole Alkaloids (T988 A-C): A convergent and highly efficient total synthesis of the dimeric indole alkaloids (+)-T988 A, B, and C was accomplished starting from commercially available L-tryptophan methyl ester hydrochloride. researchgate.netjst.go.jp The synthesis commenced with the condensation of L-tryptophan methyl ester hydrochloride with a D-serine derivative to construct a key dioxopiperazine intermediate. researchgate.netjst.go.jp
Caulersin and Racemosin (B1659850) B: In a biomimetic approach to the bisindole alkaloids caulersin and racemosin B, various substituted tryptophan methyl esters were used to prepare methyl 3-indolylpyruvate intermediates. uniurb.it These intermediates then undergo a key dimerization process to form the characteristic fused ring systems of the target natural products. uniurb.it
Rhopaladin C and D: The synthesis of these marine alkaloids was accomplished via the reaction of 2,4-bis(3-indolyl)imidazolium salt with L-tryptophan methyl ester hydrochloride in the presence of a base. researchgate.net
| Starting Material | Final Natural Product | Key Synthetic Steps | Reference |
|---|---|---|---|
| Tryptophan methyl ester | (±)–Dragmacidin E | Acylation, Witkop Photocyclization, Dieckmann Cyclization | researchgate.net |
| L- and D-4-bromo tryptophan methyl ester hydrochloride | Griseofamine B and stereoisomers | Heck–Mizoroki reaction, Cyclization | mdpi.comnih.gov |
| L-tryptophan methyl ester hydrochloride | (+)-T988 A, B, and C | Condensation with D-serine derivative, Bromocyclization, Nucleophilic Substitution | researchgate.netjst.go.jp |
| Substituted tryptophan methyl esters | Caulersin | Biomimetic deamination, Friedel–Crafts Dimerization | uniurb.it |
| L-tryptophan methyl ester hydrochloride | Rhopaladins C and D | Condensation with bis(indolyl)imidazolium salt | researchgate.net |
Precursor for Complex Bioactive Natural Product Analogs
Beyond the total synthesis of naturally occurring molecules, tryptophan methyl esters are crucial for the preparation of synthetic analogs designed to probe structure-activity relationships (SAR) or develop new therapeutic agents. researchgate.netnih.gov By modifying the tryptophan scaffold or using it as a building block to append to other pharmacophores, chemists can generate novel compounds with potentially enhanced or altered biological activities.
Examples of this strategy include:
Pseudellone Analogs: In the synthesis of analogs of pseudellone C, a marine-derived bisindole alkaloid, L-tryptophan methyl ester was coupled with 2,2-di(1H-indol-3-yl)propanoic acid to form a key amide intermediate. mdpi.com This intermediate was then further elaborated to produce pseudellone C and novel synthetic analogs for biological testing as T-type calcium channel blockers. mdpi.com
Vindoline (B23647) Derivatives: The catharanthus alkaloid vindoline was modified by coupling it with both L- and D-tryptophan methyl ester. mdpi.com This was done to explore the cytotoxic activity of the resulting conjugates, revealing that coupling to the amino acid esters could modulate the compound's efficacy. mdpi.com
Misszrtine A Synthesis: The total synthesis of misszrtine A, a novel cytotoxic alkaloid from a marine sponge-associated fungus, was confirmed by using L-tryptophan methyl ester hydrochloride as a chiral starting material. frontiersin.org It was condensed with (S)-α-hydroxy-3-phenylpropanoic acid in an amidation coupling reaction to establish the compound's absolute configuration and provide material for biological evaluation. frontiersin.org
C4-Substituted Tryptophan Analogs: A modular synthesis approach allows for the direct functionalization of N-acetyl 4-boronate tryptophan methyl ester to generate a wide array of C4-substituted analogs. uniurb.itresearchgate.net This method provides rapid access to derivatives with aryl, alkyl, cyano, and other groups at the C4 position of the indole ring, creating valuable building blocks for medicinal chemistry. uniurb.itresearchgate.net
Mithramycin Analogs: To create novel anti-cancer agents, derivatives of the natural product Mithramycin SA were prepared by coupling with various amino acid derivatives, including tryptophan-O-methyl ester. google.com This semi-synthetic approach aims to produce unique molecules with improved biological activity compared to the parent compound. google.com
| Core Natural Product | Tryptophan Ester Used | Resulting Analog/Application | Reference |
|---|---|---|---|
| Pseudellone C | L-tryptophan methyl ester | Synthesis of novel bisindole alkaloid analogs as T-type calcium channel blockers. | mdpi.com |
| Vindoline | L- and D-tryptophan methyl ester | Vindoline-tryptophan conjugates for cytotoxic activity studies. | mdpi.com |
| Misszrtine A | L-tryptophan methyl ester hydrochloride | Total synthesis and structural confirmation of a novel cytotoxic alkaloid. | frontiersin.org |
| Tryptophan | N-acetyl 4-boronate tryptophan methyl ester | Modular synthesis of C4-aryl, C4-alkyl, and other functionalized tryptophan analogs. | uniurb.itresearchgate.net |
| Mithramycin SA | Tryptophan-O-methyl ester | Semi-synthetic mithramycin derivatives with potential anti-cancer activity. | google.com |
Biotechnological Production of Tryptophan-Derived Pigments and Bioactive Compounds
While most microbial production of tryptophan derivatives utilizes L-tryptophan as the direct precursor, nih.govmdpi.com the use of tryptophan esters like DL-tryptophan methyl ester hydrochloride offers a synthetic handle to create novel, non-natural bioactive compounds through biotransformation. This chemoenzymatic approach combines the versatility of chemical synthesis with the high selectivity of biological catalysts.
A prime example is the production of novel betalain pigments. nih.gov Betalains are natural pigments responsible for many red and yellow colors in plants. In a recent study, a biotechnological strategy was used to produce a new class of pigments by condensing betalamic acid (produced by a recombinant E. coli) with various tryptophan-related molecules. nih.gov One of the most effective novel compounds created was L-tryptophan-methyl ester-betaxanthin , which was formed by reacting betalamic acid with L-tryptophan methyl ester. nih.gov This resulting ester-functionalized betaxanthin showed a significant ability to reduce tumor size in a C. elegans animal model, more so than the pigment derived from natural L-tryptophan. nih.gov This demonstrates the potential of using tryptophan esters as substrates in biotechnological systems to generate new bioactive molecules that are not directly accessible from natural metabolic pathways.
This strategy expands the chemical diversity of natural pigments like indigo (B80030) and violacein (B1683560). tandfonline.comresearchgate.net While the biosynthesis of violacein involves the condensation and rearrangement of two L-tryptophan molecules, tandfonline.com the use of synthetic precursors like tryptophan methyl ester could, in principle, allow engineered enzymatic cascades to produce novel pigment structures with unique properties.
Stereoselective Synthesis of Natural Product Scaffolds
Accessing enantiomerically pure compounds is critical in pharmacology and total synthesis. This compound, as a racemic mixture, is an inexpensive starting point for stereoselective syntheses. The primary method for utilizing the racemate is through kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.
Enzymatic kinetic resolution is a particularly effective strategy. Lipases are commonly used to selectively catalyze the transesterification or hydrolysis of one enantiomer in the racemic mixture of tryptophan methyl ester, leaving the other enantiomer unreacted. researchgate.netresearchgate.net For instance, research has shown the successful resolution of DL-tryptophan methyl ester using porcine pancreatic lipase (B570770) (PPL) and Candida rugosa lipase (CRL). researchgate.net This provides a practical method to obtain both the D- and L-enantiomers of tryptophan methyl ester, which are valuable chiral building blocks for asymmetric synthesis. researchgate.netresearchgate.netresearchgate.net
The availability of both D- and L-tryptophan methyl ester derivatives is crucial for accessing the full spectrum of natural product stereoisomers. As seen in the synthesis of griseofamine B, the L-enantiomer of a precursor led to the natural product, while the D-enantiomer was required to synthesize its unnatural enantiomer, ent-griseofamine B. mdpi.comnih.gov Similarly, the enantiospecific synthesis of indole alkaloids like (+)-Na-methylpericyclivine and (−)-Na-methylakuammidine relies on starting with the correct enantiomer of tryptophan methyl ester. acs.org Using the readily available L-(-)-tryptophan methyl ester derivative produces the enantiomer of the natural product, highlighting that access to the D-(+)-tryptophan derivative is necessary to synthesize the natural form. acs.org
Advanced in Vitro and in Vivo Experimental Models in Research on Dl Tryptophan Methyl Ester Hydrochloride
Cellular Assays for Biological Activity and Cytotoxicity
Cellular assays represent a foundational step in characterizing the effects of DL-Tryptophan Methyl Ester Hydrochloride at the molecular and cellular levels. These in vitro tests are designed to assess both the potential therapeutic activities and the cytotoxic profiles of the compound.
Biological Activity Assays: Research into this compound often utilizes cell-based assays to explore its role as a precursor to neurotransmitters and other bioactive compounds. chemimpex.com For instance, neuronal or neuroendocrine cell lines are employed to study its uptake and subsequent conversion into serotonin (B10506), a key neurotransmitter involved in mood regulation. chemimpex.com By measuring changes in intracellular serotonin levels following treatment, researchers can quantify the compound's efficacy as a serotonin-enhancing agent.
Cytotoxicity Assays: Determining the potential toxicity of any compound is a critical aspect of its evaluation. For this compound and its derivatives, cytotoxicity is commonly assessed using a panel of standardized cellular assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure changes in cell viability and metabolic activity. lookchem.com Another common method is the lactate (B86563) dehydrogenase (LDH) leakage assay, which quantifies cell membrane damage by measuring the release of LDH into the culture medium. lookchem.com These assays help establish the concentration range at which the compound can be studied for its biological effects without causing significant cell death.
Table 1: Cellular Assays Used in the Study of Tryptophan Derivatives
| Assay Type | Purpose | Example Measurement | Typical Cell Lines |
|---|---|---|---|
| MTT Assay | Assesses cell viability and metabolic activity. lookchem.com | Colorimetric change proportional to the number of viable cells. | Neuronal cells, cancer cell lines (e.g., MDA-MB-231). biosynth.com |
| LDH Leakage Assay | Measures cytotoxicity by quantifying cell membrane rupture. lookchem.com | Enzymatic activity of LDH released from damaged cells. lookchem.com | Hepatocytes, various tissue-specific cell lines. |
| Serotonin Production Assay | Evaluates the compound's role as a serotonin precursor. chemimpex.com | Intracellular or secreted serotonin levels measured by ELISA or HPLC. | Neuroendocrine cells, enterochromaffin cells. |
| Nitric Oxide (NO) Release Assay | Investigates inflammatory or anti-inflammatory potential. lookchem.com | Concentration of nitrite (B80452) (a stable product of NO) in cell culture medium. lookchem.com | Macrophages (e.g., RAW 264.7), endothelial cells. |
In Vivo Animal Models for Pharmacological and Metabolic Investigations
To understand how this compound behaves within a complex biological system, researchers turn to in vivo animal models. These models are indispensable for studying the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its broader pharmacological and metabolic impacts.
Pharmacological and Metabolic Studies: Rodent models, such as rats and mice, are commonly used in initial in vivo studies. nih.gov These models allow for the investigation of how the compound affects physiological processes, including its influence on the synthesis of liver glycogen (B147801) and the metabolism of other amino acids. nih.gov For instance, studies on related tryptophan analogs have examined their effects on the catabolism of amino acids and the induction of enzymes like tryptophan oxygenase. nih.gov
Larger animal models, such as pigs, are sometimes used because their physiological and metabolic systems are more similar to humans. nih.gov Such models are valuable for detailed pharmacokinetic profiling, determining how repeated administration of a tryptophan derivative leads to its accumulation in blood and various organs, including the brain. nih.gov These investigations are crucial for understanding how the compound and its metabolites distribute throughout the body to exert their effects. The primary metabolic pathways for tryptophan, which are relevant for its derivatives, include the kynurenine (B1673888) pathway (accounting for ~95% of tryptophan degradation), the serotonin pathway, and the indole (B1671886) pathway. nih.govfrontiersin.orgresearchgate.net
Table 2: In Vivo Models for Tryptophan Derivative Research
| Animal Model | Type of Investigation | Key Parameters Measured | Reference Finding Context |
|---|---|---|---|
| Rat | Metabolic Studies | Liver glycogen levels, urea (B33335) production, enzyme biosynthesis (Tryptophan Oxygenase). nih.gov | Alpha-methyl-DL-tryptophan was shown to affect the catabolism of various amino acids. nih.gov |
| Pig | Pharmacokinetics | Plasma and tissue concentrations of the compound and its metabolites over time. nih.gov | Repeated injections of 1-methyl-tryptophan led to its accumulation in plasma and organs, reaching a steady-state. nih.gov |
| Mouse | Immunology and Neurology | T-cell proliferation, tumor growth, behavioral changes. nih.govmdpi.com | Tryptophan metabolites are studied in models of neurodegenerative diseases and cancer to assess their impact on immune escape and neurological function. nih.govmdpi.com |
Gene Expression and Pathway Modulation Studies
The biological effects of this compound can be mediated by changes in gene expression, which in turn modulate entire metabolic or signaling pathways. As a tryptophan derivative, its influence is often studied in the context of the major tryptophan metabolic routes.
The two most prominent pathways are the kynurenine and serotonin pathways, and the expression levels of the rate-limiting enzymes in these pathways are of significant interest. nih.gov The enzyme Indoleamine 2,3-dioxygenase (IDO) initiates the kynurenine pathway, which is heavily involved in immune regulation. nih.gov Tryptophan hydroxylase (TPH) is the rate-limiting enzyme for serotonin synthesis, with two isoforms: TPH1 found primarily in the periphery (like the gut) and TPH2 in the central nervous system. nih.govnih.gov
Gene expression studies use techniques like quantitative real-time PCR (qPCR), microarrays, or RNA-sequencing to measure the messenger RNA (mRNA) levels of these key genes in relevant tissues (e.g., brain, liver, immune cells) after exposure to the compound. nih.govresearchgate.net Such analyses can reveal, for example, if this compound or its metabolites induce or suppress the expression of IDO1, TPH1, or TPH2, thereby shifting the balance of tryptophan metabolism and influencing physiological processes like immune responses or neurotransmission. nih.govnih.gov
Table 3: Gene Targets in Tryptophan Metabolism Research
| Target Gene | Associated Pathway | Function | Relevance of Modulation |
|---|---|---|---|
| IDO1 | Kynurenine Pathway | Rate-limiting enzyme converting tryptophan to kynurenine. nih.gov | Upregulation is linked to immune suppression and is a target in cancer immunotherapy. nih.govnih.gov |
| TPH1 | Serotonin Pathway (Peripheral) | Rate-limiting enzyme for serotonin synthesis in the gut and pineal gland. nih.gov | Modulation affects gut motility and peripheral serotonin signaling. |
| TPH2 | Serotonin Pathway (Central) | Rate-limiting enzyme for serotonin synthesis in the brain. nih.gov | Changes in expression are linked to stress response, mood, and neuropsychiatric disorders. nih.govnih.gov |
| WARS | Tryptophan Metabolism | Tryptophanyl tRNA synthetase; ligates tryptophan to its tRNA for protein synthesis. nih.gov | Secretion primes the innate immune system and induces chemokine production. nih.gov |
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays provide a direct measure of a compound's interaction with specific proteins, particularly enzymes. These in vitro assays are essential for determining if this compound or its metabolites act as substrates, activators, or inhibitors of key enzymes.
Enzyme Inhibition Assays: A primary focus of research is to determine if tryptophan derivatives can inhibit enzymes in the tryptophan catabolic pathways. nih.gov The enzyme indoleamine 2,3-dioxygenase (IDO) is a major target due to its role in immune tolerance and disease. nih.govnih.gov Biochemical assays are used to measure the inhibitory potency of compounds like this compound against IDO. In a typical assay, purified IDO enzyme is incubated with its substrate (L-tryptophan) and various concentrations of the test compound. The rate of product formation is measured, often spectrophotometrically or using fluorescence, to determine the extent of inhibition. mdpi.com From this data, key inhibitory constants such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated. nih.gov
Similar assays are performed for other enzymes in the pathway, such as tryptophan 2,3-dioxygenase (TDO) or kynurenine 3-monooxygenase (KMO), to build a complete profile of the compound's enzymatic interactions. nih.gov These assays are critical for understanding the mechanism of action, whether the compound acts as a competitive, non-competitive, or irreversible inhibitor, which has significant implications for its pharmacological effects. nih.gov
Table 4: Biochemical Assays for Studying Enzyme Interactions
| Target Enzyme | Assay Principle | Parameter Measured | Significance |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) | Measures the conversion of tryptophan to N-formylkynurenine. nih.gov | IC50, Inhibition constant (Ki). nih.gov | Identifies potential immunomodulatory agents for cancer or autoimmune disease research. nih.gov |
| Tryptophan Hydroxylase (TPH) | Measures the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.gov | Enzyme activity rate, Km, Vmax. | Determines the compound's potential to directly modulate the rate of serotonin synthesis. nih.gov |
| Trypsin | Measures the hydrolysis of a specific substrate like TAME (p-toluene-sulfonyl-L-arginine methyl ester). worthington-biochem.com | Rate of substrate hydrolysis (e.g., change in absorbance). worthington-biochem.com | Used as a general protease assay to test for non-specific inhibitory effects. |
| Butyrylcholinesterase (BChE) | Measures hydrolysis of a cholinesterase substrate; can involve fluorescence quenching. mdpi.com | Rate of reaction, changes in fluorescence spectra. mdpi.com | Assesses potential off-target effects on key enzymes involved in neurotransmission. nih.gov |
Future Research Directions and Emerging Applications of Dl Tryptophan Methyl Ester Hydrochloride
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of DL-Tryptophan methyl ester hydrochloride and related tryptophan derivatives is evolving towards more efficient and environmentally friendly methods. Future research is increasingly focused on sustainable chemistry, or "green chemistry," principles to minimize waste and energy consumption.
One promising area is the use of enzymatic synthesis. Enzymes like tryptophan synthase can be engineered to improve their thermostability and catalytic efficiency for the synthesis of L-tryptophan, which can then be esterified. For instance, researchers have successfully improved the yield of L-tryptophan synthesis by modifying tryptophan synthase from Escherichia coli through molecular engineering techniques. The enzymatic resolution of DL-tryptophan methyl ester using enzymes like α-chymotrypsin represents another sustainable approach to obtain enantiomerically pure forms of the compound. These biocatalytic methods offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents.
Novel catalytic systems are also being explored. For example, iridium-catalyzed C–H borylation and deborylative deuteration have been used to create isotopically labeled L-tryptophan, a strategy that could be adapted for this compound to produce valuable tools for metabolic studies.
Future research in this area will likely focus on:
Developing whole-cell biocatalysts to further simplify production processes.
Implementing flow chemistry for continuous and scalable synthesis.
Utilizing alternative and renewable starting materials.
| Synthetic Approach | Key Features | Potential Advantages |
| Enzymatic Synthesis | Use of enzymes like tryptophan synthase or lipases. | High selectivity, mild reaction conditions, reduced waste. |
| Chemo-enzymatic Methods | Combination of chemical and enzymatic steps. | Leverages the strengths of both approaches for efficient synthesis. |
| Novel Metal Catalysis | Use of catalysts like iridium for specific chemical transformations. | Enables novel reactions and the introduction of specific labels. |
| Flow Chemistry | Continuous reaction processes in microreactors. | Improved safety, scalability, and process control. |
Exploration of New Therapeutic Avenues for Tryptophan Derivatives
Tryptophan and its metabolites are integral to numerous physiological processes, and their dysregulation is implicated in a range of diseases. This compound, as a precursor to various bioactive molecules, is at the forefront of research into new therapeutic interventions.
Neurodegenerative and Psychiatric Disorders: The kynurenine (B1673888) pathway of tryptophan metabolism produces several neuroactive compounds. An imbalance in this pathway has been linked to neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases. Research is focused on developing tryptophan derivatives that can modulate this pathway to either enhance the production of neuroprotective metabolites, such as kynurenic acid, or inhibit the formation of neurotoxic ones, like quinolinic acid. Tryptophan derivatives are also being investigated for their potential in treating psychiatric disorders by influencing serotonin (B10506) levels.
Anticancer and Immunomodulatory Agents: The enzyme indoleamine 2,3-dioxygenase (IDO1) plays a crucial role in tumor-mediated immune suppression by catabolizing tryptophan. Developing tryptophan analogues that can inhibit IDO1 is a significant area of cancer immunotherapy research. By blocking this enzyme, the tumor's ability to evade the immune system can be compromised. Furthermore, some cyclic tryptophan derivatives have shown direct anti-breast cancer activity. Short tryptophan-based peptides are also being explored as potential anticancer and antimicrobial therapies.
Inflammatory and Metabolic Diseases: Tryptophan metabolites are known to modulate inflammatory responses. This has led to research into the potential of tryptophan derivatives for treating inflammatory conditions. Additionally, derivatives of DL-tryptophan methyl ester have been synthesized and evaluated for their antioxidant and antihyperglycemic activities, suggesting potential applications in managing metabolic disorders.
| Therapeutic Area | Mechanism of Action / Research Focus |
| Neurodegenerative Diseases | Modulation of the kynurenine pathway to balance neuroprotective and neurotoxic metabolites. |
| Cancer Immunotherapy | Inhibition of the IDO1 enzyme to reverse tumor-induced immune suppression. |
| Antimicrobial Agents | Development of tryptophan-based peptides with antimicrobial properties. |
| Inflammatory Disorders | Leveraging the immunomodulatory effects of tryptophan metabolites. |
| Metabolic Diseases | Synthesis of derivatives with antioxidant and antihyperglycemic properties. |
Advanced Analytical Techniques for Enhanced Detection and Quantification
The precise measurement of this compound and its metabolites in complex biological matrices is crucial for both research and potential clinical applications. The development of advanced analytical techniques is therefore a key area of focus.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of tryptophan and its derivatives. Recent advancements include the development of ultra-high-performance liquid chromatography (UHPLC-MS/MS) methods that offer faster analysis times and improved resolution. To overcome challenges such as low concentrations and matrix interference, various sample preparation techniques and derivatization strategies are being optimized.
Capillary electrochromatography (CEC) coupled with mass spectrometry is an emerging platform for analyzing complex metabolites in biological samples, offering high efficiency and requiring only nanoliter injection volumes.
Fluorescence spectroscopy is another powerful tool, leveraging the intrinsic fluorescence of the tryptophan indole (B1671886) ring. This property is highly sensitive to the local environment, making it useful for studying interactions with other molecules and conformational changes in proteins.
| Analytical Technique | Principle | Applications |
| UHPLC-MS/MS | High-resolution chromatographic separation followed by mass-based detection and quantification. | Quantification of tryptophan metabolites in plasma, tissues, and other biological fluids. |
| CEC-MS | Separation based on electrophoretic mobility and chromatographic partitioning, coupled with mass spectrometry. | Analysis of complex metabolite profiles in small sample volumes. |
| Fluorescence Spectroscopy | Excitation of the indole ring and measurement of the emitted light. | Studying protein-ligand interactions, protein folding, and conformational changes. |
Integration of Computational and Experimental Methodologies in Drug Discovery
The synergy between computational and experimental approaches is accelerating the discovery and design of new drugs based on the tryptophan scaffold. In silico methods are increasingly used to predict the biological activity of novel tryptophan derivatives and to understand their mechanisms of action at a molecular level.
Molecular docking and modeling simulations are employed to study the binding of tryptophan analogues to target proteins, such as the IDO1 enzyme or bitter taste receptors. These computational studies can predict binding affinities and identify key interactions, guiding the synthesis of more potent and selective compounds. For example, docking studies have supported the hypothesis that certain tryptophan analogues may bind to a newly discovered allosteric site on IDO1.
This integrated approach allows for a more rational design of drug candidates, reducing the time and cost associated with traditional trial-and-error methods. By predicting which modifications to the this compound structure are most likely to enhance therapeutic activity, researchers can focus their synthetic efforts on the most promising candidates.
Applications in Biomaterials and Chemical Biology
The unique chemical properties of the tryptophan indole side chain are being exploited in the development of novel biomaterials and tools for chemical biology.
Biomaterials: Tryptophan-based compounds are being used to create functional biomaterials such as hydrogels. These hydrogels, formed through the self-assembly of tryptophan derivatives, have shown potential as antimicrobial materials and for sustained drug release. Tryptophan-containing polymers are also being developed for drug delivery systems. For instance, lipid-polymer membranes have been studied as carriers for L-tryptophan, demonstrating the potential for creating delivery vehicles for amino acid-based therapies.
Chemical Biology: The intrinsic fluorescence of tryptophan makes it a valuable probe for studying biological systems. Tryptophan analogues with altered photophysical properties are being synthesized and incorporated into proteins to act as fluorescent reporters of conformational changes and protein-protein interactions. These tools are particularly useful for investigating the dynamics of proteins in their native cellular environment. The sensitivity of tryptophan's fluorescence to its environment allows for the quantitative analysis of protein-lipid interactions.
The continued exploration of these future research directions holds significant promise for unlocking the full potential of this compound and its derivatives in medicine, biotechnology, and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for DL-Tryptophan Methyl Ester Hydrochloride, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via esterification of DL-tryptophan with methanol under acidic catalysis (e.g., HCl gas or thionyl chloride), followed by purification using recrystallization. Structural confirmation relies on ¹H/¹³C NMR (e.g., methyl ester proton at δ ~3.7 ppm) and mass spectrometry (expected molecular ion [M+H]⁺ at m/z 279.1). Elemental analysis validates chloride content (~12.7% Cl) .
Q. Which analytical techniques are recommended for assessing the purity of this compound in preclinical studies?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Retention time comparison against a reference standard is critical .
- Chiral Chromatography : To resolve D/L enantiomers, employ a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol mixtures .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free tryptophan) using LC-MS/MS .
- Thermal Stability : Conduct accelerated stability studies (40°C, 75% RH) for 4 weeks, assessing appearance (color/clarity) and potency loss .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s role in modulating serotonin biosynthesis?
- Methodological Answer : The methyl ester moiety enhances blood-brain barrier penetration compared to free tryptophan. In vitro studies using rat brain homogenates can quantify tryptophan hydroxylase (TPH) activity via HPLC measurement of 5-hydroxytryptophan (5-HTP). Compare inhibition kinetics with ethyl ester derivatives (e.g., PCPA methyl ester, a known TPH inhibitor) .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers, and ethanol using nephelometry or UV-Vis spectroscopy.
- Counterion Effects : Compare hydrochloride salt solubility with freebase forms (e.g., via pH-solubility profiling) .
- Co-solvency Studies : Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., Tween-80) .
Q. What experimental strategies are effective for studying the compound’s transport kinetics in cellular models?
- Methodological Answer :
- Caco-2 Monolayers : Measure apical-to-basolateral flux using LC-MS/MS. Include inhibitors (e.g., probenecid for organic anion transporters) to identify uptake mechanisms .
- Microdialysis in Rodents : Implant probes in brain regions (e.g., hippocampus) to quantify unbound compound levels post-IV administration .
Q. How does this compound influence microbial growth in synthetic media, and what metabolic pathways are involved?
- Methodological Answer :
- Bacterial Assays : Supplement minimal media (e.g., M9) with the compound and monitor growth (OD₆₀₀) in E. coli auxotrophic strains (ΔtnaA). Compare with L/D-tryptophan controls.
- Metabolomics : Use GC-MS to track incorporation into indole derivatives (e.g., indole-3-acetic acid) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphism or hydrate formation.
- Interlaboratory Calibration : Cross-validate using certified reference standards (e.g., USP-grade) and ensure consistent drying protocols .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
